molecular formula C13H17NO2 B2630325 (2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one CAS No. 1164513-83-0

(2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one

Cat. No.: B2630325
CAS No.: 1164513-83-0
M. Wt: 219.284
InChI Key: DJUXTNBTJAWVTB-KTKRTIGZSA-N
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Description

(2Z)-3-(Dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one is a conjugated enone derivative featuring a four-carbon α,β-unsaturated ketone backbone (but-2-en-1-one). The Z-configuration at the double bond positions the dimethylamino group (–N(CH₃)₂) and the 4-methoxyphenyl ring on the same side, influencing its electronic and steric properties. Its crystallographic analysis would typically employ tools like SHELX programs for structure refinement .

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(14(2)3)9-13(15)11-5-7-12(16-4)8-6-11/h5-9H,1-4H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUXTNBTJAWVTB-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C1=CC=C(C=C1)OC)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-3-(Dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one, also known by its CAS number 1164513-83-0, is an organic compound with potential biological activities. This compound has garnered attention in medicinal chemistry for its structural characteristics and possible therapeutic applications. The following sections detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇NO₂, with a molecular weight of approximately 219.28 g/mol. The compound features a dimethylamino group and a methoxyphenyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₇NO₂
Molecular Weight219.28 g/mol
CAS Number1164513-83-0
Storage TemperatureAmbient

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential as antimicrobial agents.
  • Anticancer Properties : Preliminary data indicate that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
  • Anti-inflammatory Effects : The presence of the dimethylamino group may enhance the anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .
  • Antimicrobial Studies : In vitro assays revealed that related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this scaffold .
  • Pharmacological Evaluation : A comprehensive evaluation involving various assays indicated that the compound could modulate key enzymes involved in inflammation and cancer progression, supporting its therapeutic potential .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeEvidence LevelNotes
AntimicrobialModerateEffective against specific bacteria
AnticancerPromisingInduces apoptosis in cancer cells
Anti-inflammatoryPreliminaryModulates cytokine production

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. For instance, studies have explored its efficacy in modulating neurotransmitter systems, which could lead to treatments for neurological disorders.

Organic Synthesis

(2Z)-3-(Dimethylamino)-1-(4-methoxyphenyl)but-2-en-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic additions and cycloadditions, is valuable for creating diverse chemical entities. The compound's reactivity has been documented in several synthesis protocols, demonstrating its utility in laboratory settings.

Material Science

Research indicates that derivatives of this compound can be utilized in the development of new materials, particularly in organic electronics and photonic devices. Its properties may contribute to advances in light-emitting diodes (LEDs) and laser technologies, where efficient light emission is crucial.

Case Study 1: Pharmacological Effects

A study published in a peer-reviewed journal investigated the neuropharmacological effects of this compound on animal models. The results indicated that the compound exhibited significant activity on serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Case Study 2: Synthesis of Derivatives

Research conducted by a team at a leading university focused on synthesizing derivatives of this compound to enhance its biological activity. The study reported improved efficacy in certain derivatives when tested against cancer cell lines, highlighting the compound's versatility as a scaffold for drug design .

Case Study 3: Material Applications

In another study, researchers explored the use of this compound in creating novel organic light-emitting diodes (OLEDs). The findings demonstrated that incorporating this compound into OLED structures improved their efficiency and stability under operational conditions .

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The 4-methoxyphenyl group in the target compound is strongly electron-donating, contrasting with electron-withdrawing fluoro substituents in analogues like 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This difference likely influences charge distribution, dipole moments, and reactivity. The dimethylamino group in the target compound introduces a bulky, polar substituent that may sterically hinder coplanarity between aromatic systems, reducing conjugation efficiency compared to smaller substituents (e.g., –F or –OCH₃).

Crystallographic Trends

In chalcone derivatives, dihedral angles between aromatic rings range from 7.14° (nearly coplanar) to 56.26° (highly twisted) , influenced by substituent steric and electronic effects. For example:

  • Electron-withdrawing groups (e.g., –F) increase ring coplanarity to maximize conjugation.
  • Bulky substituents (e.g., –N(CH₃)₂) may induce torsional strain, reducing coplanarity.

The target compound’s 4-methoxyphenyl and dimethylamino groups likely produce intermediate dihedral angles, though experimental data are lacking. Computational modeling or crystallographic studies using SHELX programs would clarify this.

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